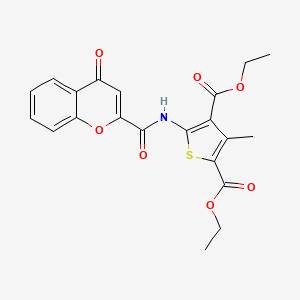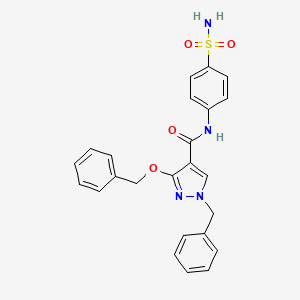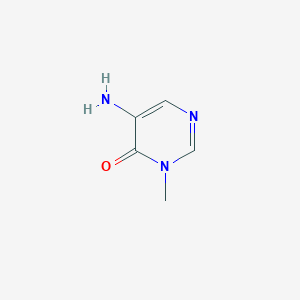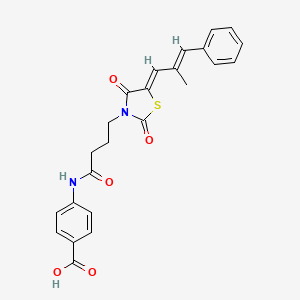![molecular formula C12H9ClN2OS2 B2929490 2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 733031-24-8](/img/structure/B2929490.png)
2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thieno[2,3-d]pyrimidin-4-one derivative, which means it contains a pyrimidine ring fused with a thiophene ring. The thiophen-2-yl group and the 1-chloroethyl group are attached to the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities, and thiophene is a common motif in medicinal chemistry, known for its aromaticity and ability to participate in π-π stacking interactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fused ring system containing a thiophene and a pyrimidine ring. The electron-rich nature of the thiophene ring could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electrophilic carbonyl group on the pyrimidine ring. It could potentially undergo reactions such as electrophilic aromatic substitution on the thiophene ring or nucleophilic addition to the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic thiophene and pyrimidine rings could contribute to its lipophilicity, while the polar carbonyl group and the chloroethyl group could contribute to its solubility .Applications De Recherche Scientifique
Amplification of Phleomycin
Derivatives of thienyl-pyrimidines, including compounds structurally related to "2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one," have been investigated for their activities as amplifiers of phleomycin, a glycopeptide antibiotic. These studies aim at enhancing the antibiotic's efficacy through chemical modifications of the thieno[2,3-d]pyrimidine scaffold (Brown et al., 1982).
Antimicrobial and Anti-inflammatory Activities
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The introduction of different substituents into the thieno[2,3-d]pyrimidine ring system has been found to enhance these activities, indicating the potential of such compounds in developing new therapeutic agents (Tolba et al., 2018).
Antioxidant and Antimicrobial Evaluation
Compounds encompassing the thieno[2,3-d]pyrimidine core have also been synthesized and tested for their antioxidant and antimicrobial activities. These studies suggest that certain modifications to the thieno[2,3-d]pyrimidine structure can lead to compounds with significant biological properties, highlighting the versatility of this heterocyclic system in medicinal chemistry (Saundane et al., 2012).
Antihyperlipaemic Activity
Research into the pharmacological activities of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones has revealed that certain derivatives exhibit antihyperlipaemic activity, comparable to known drugs such as clofibrate. This suggests potential applications in treating conditions associated with high lipid levels in the blood (Shishoo et al., 1990).
CNS Depressant Activity
The central nervous system depressant activity has been investigated for certain thieno[2,3-d]pyrimidin-4-ones and their derivatives. These studies aim to develop new therapeutic agents for conditions requiring CNS depressant effects, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives in neurological applications (Manjunath et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
2-(1-chloroethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS2/c1-6(13)10-14-11(16)9-7(5-18-12(9)15-10)8-3-2-4-17-8/h2-6H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCGLKHQCNFVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine](/img/structure/B2929411.png)

![8-(tert-butyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2929414.png)
![5-(3-chlorophenyl)-1-(2-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2929415.png)
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)



